molecular formula C18H15ClN4O B2574924 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 2034321-06-5

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea

Cat. No.: B2574924
CAS No.: 2034321-06-5
M. Wt: 338.8
InChI Key: CTTGTCCYVLWCJD-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea is a synthetic organic compound that features a bipyridine moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea typically involves the reaction of 3-(4-chlorophenyl)urea with a bipyridine derivative. One common method is to react 3-(4-chlorophenyl)urea with 2,4’-bipyridine-3-carboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or metal-dependent pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylurea: A simpler analog with similar structural features but lacking the bipyridine moiety.

    2,2’-Bipyridine: A related compound used extensively in coordination chemistry.

    N-(4-Chlorophenyl)-N’-(cyclohexylmethyl)urea: Another urea derivative with different substituents.

Uniqueness

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea is unique due to the presence of both the bipyridine and chlorophenyl groups, which confer distinct chemical and biological properties. The bipyridine moiety enhances its ability to form metal complexes, while the chlorophenyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-15-3-5-16(6-4-15)23-18(24)22-12-14-2-1-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTGTCCYVLWCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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